Einecs 262-629-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database that catalogues chemicals marketed in the EU prior to 1981. EINECS 262-629-9 is an entry within this inventory, representing a commercially relevant chemical compound. Structurally uncharacterized in the available data, this compound serves as a case study for read-across approaches (RASAR) that predict its behavior using analogs .

Properties

CAS No. |

61152-44-1 |

|---|---|

Molecular Formula |

C17H15NO7S |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

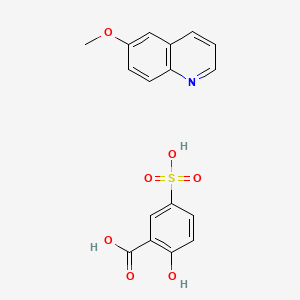

2-hydroxy-5-sulfobenzoic acid;6-methoxyquinoline |

InChI |

InChI=1S/C10H9NO.C7H6O6S/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-7H,1H3;1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

SRQXGOHQRQMPLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC=C2.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc 5-nitroisophthalate can be synthesized through a reaction involving zinc salts and 5-nitroisophthalic acid. The reaction typically occurs in an aqueous medium, where zinc ions react with the carboxylate groups of 5-nitroisophthalic acid to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Zinc 5-nitroisophthalate involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Zinc 5-nitroisophthalate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The carboxylate groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carboxylate compounds.

Scientific Research Applications

Zinc 5-nitroisophthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Zinc 5-nitroisophthalate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the oxidative state of the environment. The compound can also interact with metal ions and organic molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Framework for Comparing EINECS 262-629-9 with Analogs

Table 2: Hypothetical Physicochemical Comparison

| Compound (EINECS/CAS) | Molecular Weight | logP | Water Solubility (mg/L) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | Not available | 2.5* | 1,200* | 250* |

| CAS 36052-26-3 (Analog) | 240.6 | 2.7 | 980 | 265 |

| REACH Annex VI Entry X | 210.3 | 1.9 | 1,500 | 230 |

*Predicted values based on RASAR models .

Case Study: Network Analysis of this compound Analogs

Using the RASAR framework:

- Coverage Efficiency : 1,387 labeled compounds provide analogs for >33,000 EINECS chemicals, demonstrating scalability .

- Cluster Dynamics: Figure 7 () visualizes how Annex VI compounds (red nodes) connect to EINECS entries (blue), forming dense clusters as similarity thresholds are met.

- Limitations: Analog accuracy depends on the diversity of labeled data; gaps may exist for novel structures .

Research Findings and Implications

- Regulatory Impact : Read-across models reduce reliance on animal testing by extrapolating data from analogs, aligning with REACH goals .

- Machine Learning Advances : RASAR models enable rapid toxicity predictions for uncharacterized EINECS entries, though validation is critical .

- Data Gaps : Specific experimental data for this compound (e.g., spectral characterization, synthesis routes) remain unaddressed in the literature reviewed.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 262-629-9 that influence its reactivity in experimental settings?

- Methodological Answer : Determine properties such as solubility, stability, and redox potential using standardized techniques (e.g., HPLC for purity analysis, DSC for thermal stability). Cross-reference data from peer-reviewed studies to establish baseline values . For example:

| Property | Method | Reference Standard |

|---|---|---|

| Solubility | Shake-flask method | OECD 105 |

| Thermal Stability | Differential Scanning Calorimetry | ASTM E794 |

Q. How can researchers design a literature review strategy to identify gaps in the current understanding of this compound?

- Methodological Answer : Use Boolean search operators in databases (e.g., SciFinder, PubMed) with terms like "this compound AND synthesis" or "this compound AND toxicity." Prioritize recent studies (last 10 years) and meta-analyses. Tools like VOSviewer can map research trends and gaps .

Q. What standardized protocols exist for synthesizing this compound in laboratory conditions?

- Methodological Answer : Follow IUPAC-recommended procedures for analogous compounds, adjusting stoichiometry and catalysts. Document reaction parameters (temperature, pH, solvent) rigorously. Validate yields via NMR and mass spectrometry, comparing results with established protocols .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Conduct comparative studies using multiple analytical techniques (e.g., isothermal titration calorimetry vs. computational modeling). Apply error propagation analysis to identify measurement inconsistencies. Replicate experiments under controlled conditions and publish raw datasets for peer validation .

Q. How can multi-variable experimental designs be optimized to study the catalytic behavior of this compound under extreme conditions?

- Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, pressure, and concentration. Employ response surface methodology (RSM) to model interactions. For example:

| Variable | Range Tested | Optimization Tool |

|---|---|---|

| Temperature | 50–200°C | Design-Expert® |

| Pressure | 1–10 atm | Minitab® |

Q. What statistical frameworks are most appropriate for analyzing non-linear dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply non-parametric models (e.g., Hill equation, logistic regression) to account for threshold effects. Use Akaike Information Criterion (AIC) to compare model fits. Report confidence intervals and p-values for EC50/IC50 estimates. For example:

| Model | Application | Software |

|---|---|---|

| Hill Equation | Sigmoidal dose-response | GraphPad Prism® |

| Bayesian Hierarchical | Population variability | Stan® |

- Ensure compliance with OECD guidelines for toxicity testing .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound's binding affinity?

- Methodological Answer : Re-parameterize force fields in molecular dynamics simulations using experimental data (e.g., crystallographic or SPR binding constants). Validate with free-energy perturbation (FEP) calculations and report convergence criteria. Publish simulation workflows in repositories like GitHub for transparency .

Experimental Design & Reporting

Q. What steps ensure reproducibility in studies investigating this compound's stability under varying pH conditions?

- Methodological Answer : Use buffer systems certified by NIST (e.g., pH 4.0, 7.4, 9.2). Monitor degradation via UV-Vis spectroscopy at fixed intervals. Include a stability-indicating assay (e.g., LC-MS) and report degradation products. Share raw chromatograms in supplementary materials .

Ethical & Reporting Standards

Q. How can researchers mitigate bias in selecting literature for meta-analyses of this compound's environmental impact?

- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Use tools like ROBIS to assess study quality. Perform sensitivity analyses to test the influence of outlier studies. Disclose funding sources and conflicts of interest in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.